![molecular formula C22H16N6O B610428 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile CAS No. 914496-19-8](/img/structure/B610428.png)
4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
説明
RDEA-427 is a non-nucleoside reverse transcriptase inhibitor potentially for the treatment of HIV infection.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : A study by Tumkevicius et al. (2013) outlines an optimal route for synthesizing derivatives related to 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile. This involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate, leading to the production of fungicidal compounds (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Advanced Organic Synthesis : Another approach described by Khashi et al. (2015) involves using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting point. This synthesis leads to the formation of novel tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the versatility of these chemical frameworks in organic synthesis (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Biological and Medicinal Applications
Antimicrobial Properties : A 2009 study by Mohamed et al. demonstrated the antimicrobial potential of certain pyrrole derivatives, including those structurally related to the compound . These compounds exhibited significant activity against various Gram-positive and Gram-negative bacteria and fungi (Mohamed, El-Domany, & Abd El-hameed, 2009).
Antitumor and Antifolate Activity : Research by Gangjee et al. (2005) revealed that certain derivatives, including those similar to 4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, have significant potential as antitumor agents. These compounds, designed as antifolates, showed promising results in inhibiting human dihydrofolate reductase and thymidylate synthase (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Anti-Inflammatory Properties : The anti-inflammatory activity of pyrrolo[2,3-d]pyrimidine derivatives was evaluated in a study by Mohamed et al. (2013). Some of these compounds exhibited significant anti-inflammatory activities, indicating their potential for developing new anti-inflammatory drugs (Mohamed, Kamel, & Abd El-hameed, 2013).
Antiviral Applications : Shamroukh et al. (2007) synthesized derivatives with structures related to this compound for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1), highlighting the potential of these compounds in antiviral therapies (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).
Anti-Breast Cancer Activity : A study by Ghorab et al. (2014) focused on the synthesis of 4-aminoantipyrine-based heterocycles, which demonstrated significant anti-breast cancer activity. This research underscores the relevance of pyrrolo[2,3-d]pyrimidine derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
特性
CAS番号 |
914496-19-8 |
|---|---|
製品名 |
4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile |
分子式 |
C22H16N6O |
分子量 |
380.411 |
IUPAC名 |
4-((2-((4-cyanophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C22H16N6O/c1-13-9-16(12-24)10-14(2)19(13)29-21-18-7-8-25-20(18)27-22(28-21)26-17-5-3-15(11-23)4-6-17/h3-10H,1-2H3,(H2,25,26,27,28) |
InChIキー |
PFGKQRWHIVJCSQ-UHFFFAOYSA-N |
SMILES |
N#CC1=CC(C)=C(OC2=C3C(NC=C3)=NC(NC4=CC=C(C#N)C=C4)=N2)C(C)=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
RDEA-427; RDEA 427; RDEA427 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B610346.png)
![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)
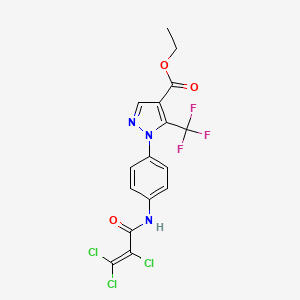
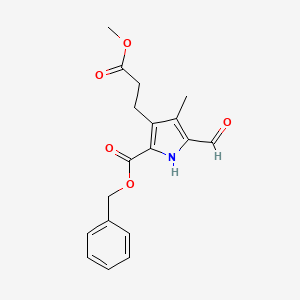

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B610358.png)
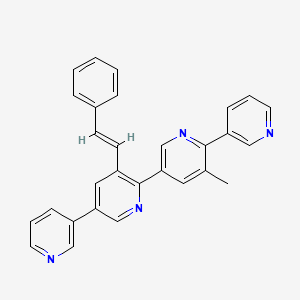
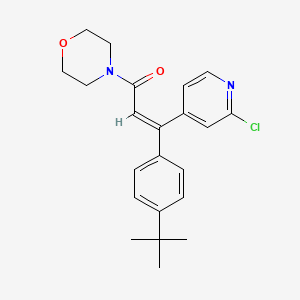
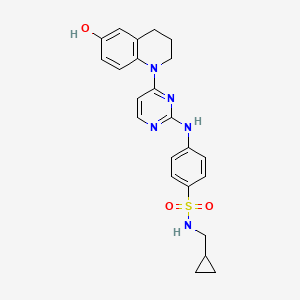
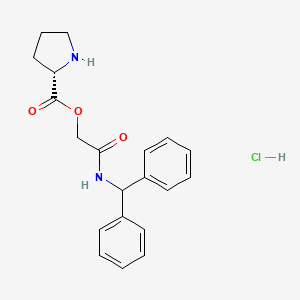
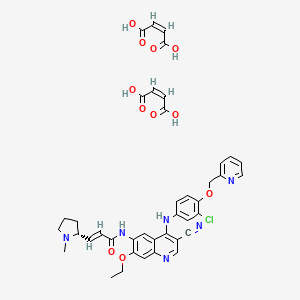
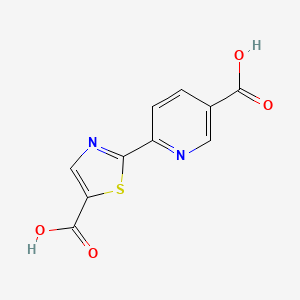
![2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610368.png)